ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
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Description
Ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C19H21N5O5S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.12633996 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of purine derivatives. Its unique structure incorporates an ethyl ester and a sulfanyl group linked to a purine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Purine Derivative : The purine ring is synthesized or obtained commercially.
- Formation of Acetamido Group : The acetamido group is introduced through a reaction with acetic anhydride or acetamide.
- Coupling Reaction : The sulfanyl group is incorporated through a nucleophilic substitution reaction.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity
This compound exhibits various biological activities that suggest potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study focusing on related purine derivatives demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Potential
The compound has shown promise in preliminary studies for anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
While the precise mechanism of action for this compound is not fully elucidated, it may involve:
- Interaction with G protein-coupled receptors (GPCRs), which are critical in cellular signaling.
- Modulation of intracellular pathways leading to changes in gene expression related to cell growth and apoptosis .
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
Antimicrobial | Escherichia coli | Moderate growth inhibition | |
Anticancer | MCF-7 | Inhibition of proliferation | |
Anticancer | HeLa | Induction of apoptosis |
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial effects of various purine derivatives against pathogenic bacteria. The results indicated that modifications in the purine structure significantly affected antimicrobial potency.
- Evaluation of Anticancer Properties : Another study investigated the anticancer properties of similar compounds in human cancer cell lines. Results showed that specific structural features enhance cytotoxicity and apoptosis induction.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-5-29-17(27)11-8-6-7-9-12(11)20-13(25)10-30-18-21-14-15(22(18)2)23(3)19(28)24(4)16(14)26/h6-9H,5,10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQZJHTGBPHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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